molecular formula C26H24N4O2 B14940543 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B14940543
M. Wt: 424.5 g/mol
InChI Key: VDBAKCBGFMTXRX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound belonging to the class of phenylbenzimidazoles. These compounds are characterized by a benzimidazole moiety where the imidazole ring is attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step reactions. One common method involves the use of one-pot three-component reactions catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, alkyl disulfamic acid-functionalized silica-coated magnetic nanoparticles (ADSA-MNPs), zinc chloride, silane@TiO2 nanoparticles, and Brønsted acidic ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic systems, as mentioned above, is likely to be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts such as palladium or nickel, specific solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), while upregulating IL-10 expression . This suggests its potential role in modulating inflammatory responses and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to modulate multiple inflammatory pathways makes it a promising candidate for further research and potential therapeutic applications.

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24N4O2/c1-16-8-12-19(13-9-16)28-25(31)23-17(2)27-26-29-21-6-4-5-7-22(21)30(26)24(23)18-10-14-20(32-3)15-11-18/h4-15,24H,1-3H3,(H,27,29)(H,28,31)

InChI Key

VDBAKCBGFMTXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)OC)C

Origin of Product

United States

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